molecular formula C7H7BN2O2 B13471662 (5-Cyano-4-methylpyridin-3-yl)boronic acid

(5-Cyano-4-methylpyridin-3-yl)boronic acid

Cat. No.: B13471662
M. Wt: 161.96 g/mol
InChI Key: GMESYROAFDUMJY-UHFFFAOYSA-N
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Description

(5-Cyano-4-methylpyridin-3-yl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which also contains a cyano and a methyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyano-4-methylpyridin-3-yl)boronic acid typically involves the reaction of 5-cyano-4-methylpyridine with a boron-containing reagent. One common method is the palladium-catalyzed borylation of 5-cyano-4-methylpyridine using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronic acid derivative .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-Cyano-4-methylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

(5-Cyano-4-methylpyridin-3-yl)boronic acid is widely used in organic synthesis for the formation of complex molecules. Its ability to participate in Suzuki-Miyaura coupling makes it a valuable reagent for constructing biaryl structures, which are common in pharmaceuticals and agrochemicals .

Biology and Medicine

In biological research, this compound is used as a building block for the synthesis of bioactive molecules.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its unique chemical properties make it suitable for use in sensors and other analytical devices .

Mechanism of Action

The mechanism of action of (5-Cyano-4-methylpyridin-3-yl)boronic acid is primarily based on its ability to form stable complexes with various metal catalysts. In Suzuki-Miyaura coupling, the boronic acid group interacts with the palladium catalyst, facilitating the transfer of the organic group to the palladium center. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Cyano-4-methylpyridin-3-yl)boronic acid is unique due to the presence of both cyano and methyl groups on the pyridine ring. This combination of functional groups provides distinct reactivity and selectivity in chemical reactions, making it a versatile reagent in various applications .

Properties

Molecular Formula

C7H7BN2O2

Molecular Weight

161.96 g/mol

IUPAC Name

(5-cyano-4-methylpyridin-3-yl)boronic acid

InChI

InChI=1S/C7H7BN2O2/c1-5-6(2-9)3-10-4-7(5)8(11)12/h3-4,11-12H,1H3

InChI Key

GMESYROAFDUMJY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=CC(=C1C)C#N)(O)O

Origin of Product

United States

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